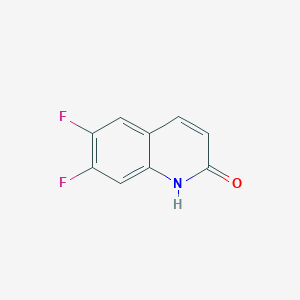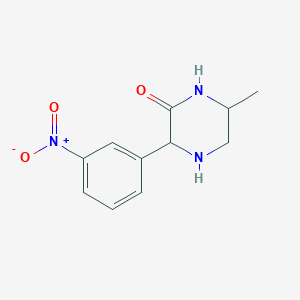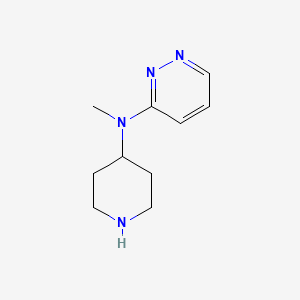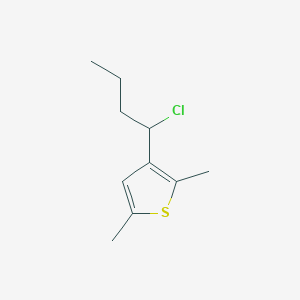
3-(1-Chlorobutyl)-2,5-dimethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Chlorobutyl)-2,5-dimethylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a 1-chlorobutyl group and two methyl groups attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chlorobutyl)-2,5-dimethylthiophene typically involves the chlorination of butyl groups and subsequent attachment to the thiophene ring. One common method involves the reaction of 2,5-dimethylthiophene with 1-chlorobutane in the presence of a Friedel-Crafts catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Chlorobutyl)-2,5-dimethylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted thiophenes.
Substitution: Azido or cyano-substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
3-(1-Chlorobutyl)-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1-Chlorobutyl)-2,5-dimethylthiophene involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can participate in binding interactions, while the thiophene ring may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chlorobutane: An alkyl halide with a similar chlorobutyl group but lacking the thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups but no chlorobutyl substitution.
Chlorobutyl-benzene compounds: Compounds with a chlorobutyl group attached to a benzene ring instead of a thiophene ring.
Uniqueness
3-(1-Chlorobutyl)-2,5-dimethylthiophene is unique due to the combination of the chlorobutyl group and the thiophene ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the individual components or similar compounds.
Eigenschaften
Molekularformel |
C10H15ClS |
|---|---|
Molekulargewicht |
202.74 g/mol |
IUPAC-Name |
3-(1-chlorobutyl)-2,5-dimethylthiophene |
InChI |
InChI=1S/C10H15ClS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
AUESXLHIPIMSDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(SC(=C1)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


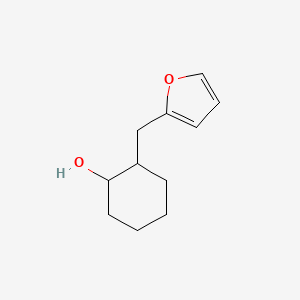
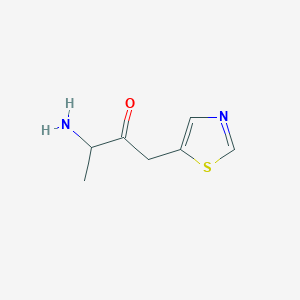
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
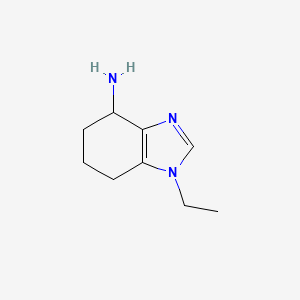
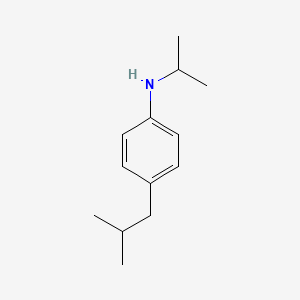

![({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13201986.png)

![1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13202002.png)
